3,4-Dichloronitrobenzene

説明

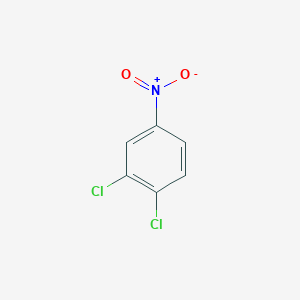

Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBYINQTYWZXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024999 | |

| Record name | 3,4-Dichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dichloronitrobenzene appears as colorless crystals or light beige solid. (NTP, 1992), Colorless to tan solid; [ICSC] Fine yellow crystals; [MSDSonline], COLOURLESS-TO-TAN NEEDLE-LIKE CRYSTALS. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

491 to 493 °F at 760 mmHg (NTP, 1992), 255-256 °C, 255 °C | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

255 °F (NTP, 1992), 124 °C | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 74.3 °F (NTP, 1992), Soluble in ether, alcohol; slightly soluble in carbon tetrachloride, In water, 121 mg/L at 20 °C, Solubility in water: none | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4558 at 167 °F (NTP, 1992) - Denser than water; will sink, 1.4558 at 75 °C/4 °C, Density (at 15 °C): 1.56 g/cm³ | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.63, Relative vapor density (air = 1): 6.6 | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], 1.03X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 3,4-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

1,2-dichloro-3-nitrobenzene (< 1 % w/w); water (ca. 0.1 % w/w) | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol, SOLID | |

CAS No. |

99-54-7 | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT74JI7FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

109 °F (NTP, 1992), 43 °C, Has both a stable and labile form. The stable alpha-form has a melting point of 42-43 °C and beta-form is a liquid which changes to the alpha-form at 15 °C, 39-41 °C | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dichloronitrobenzene

Conventional Synthesis Routes to 3,4-Dichloronitrobenzene

The industrial production of this compound has traditionally relied on two primary synthetic pathways: the nitration of 1,2-dichlorobenzene (B45396) and the chlorination of 4-chloronitrobenzene. These methods, while effective, present distinct advantages and challenges, particularly concerning product purity and environmental impact.

A widely employed method for synthesizing this compound involves the nitration of 1,2-dichlorobenzene. tandfonline.comwikipedia.org This process is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as mixed acid, at temperatures ranging from 35 to 60°C. chemicalbook.comnih.gov The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.com

Table 1: Isomer Distribution in the Nitration of 1,2-Dichlorobenzene

| Isomer | Typical Percentage |

|---|---|

| This compound | 83-90% |

| 2,3-Dichloronitrobenzene (B165493) | 10-17% |

The traditional nitration process using mixed acids generates a substantial amount of waste acid, which poses significant environmental challenges. tandfonline.com This spent acid, diluted with water formed during the reaction, requires costly recovery and regeneration processes. acs.org The disposal of this acidic waste contributes to serious environmental pollution. tandfonline.com These environmental concerns have prompted research into more sustainable and environmentally friendly synthetic routes. tandfonline.comunacademy.com

An alternative conventional route to this compound is the chlorination of 4-chloronitrobenzene. google.comnih.gov This process is typically carried out by treating molten 4-chloronitrobenzene with chlorine gas at temperatures between 90 and 100°C, often in the presence of a catalyst such as anhydrous ferric chloride. chemicalbook.comnih.govgoogle.com

A key advantage of the chlorination route is the high purity of the resulting this compound. chemicalbook.comnih.gov This method avoids the formation of the 2,3-dichloronitrobenzene isomer that is a significant byproduct in the nitration of 1,2-dichlorobenzene. chemicalbook.comnih.gov However, this process is generally considered more expensive than the nitration of 1,2-dichlorobenzene. chemicalbook.comnih.gov

Chlorination of 4-Chloronitrobenzene

Advanced and Green Synthetic Approaches for this compound

In response to the environmental drawbacks of conventional methods, research has focused on developing advanced and greener synthetic approaches for the production of this compound. A promising alternative involves the use of solid acid catalysts to replace the traditional mixed acid system in the nitration of 1,2-dichlorobenzene. tandfonline.comgoogle.com

One such approach utilizes a solid acid catalyst, SZT-0.15, which has demonstrated high catalytic activity and is easily recyclable. tandfonline.com This method has shown a conversion rate of 99.6% for 1,2-dichlorobenzene with a selectivity of 96.5% for this compound. tandfonline.com Another green method employs p-toluenesulfonic acid as a catalyst, achieving a product yield of 98% with a purity of over 99.8%. google.compatsnap.com These solid acid catalyst-based methods significantly reduce the generation of waste acid, offering a more environmentally benign pathway to this compound. tandfonline.com

Table 2: Comparison of Conventional and Green Synthesis Methods

| Method | Reagents/Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Nitration of 1,2-Dichlorobenzene | Mixed Acid (Nitric Acid, Sulfuric Acid) | Established industrial process | Forms isomeric mixture, significant waste acid generation |

| Chlorination of 4-Chloronitrobenzene | Chlorine, Ferric Chloride | High product purity | More expensive |

| Solid Acid Catalysis | 1,2-Dichlorobenzene, Nitric Acid, Solid Acid Catalyst (e.g., SZT-0.15, p-toluenesulfonic acid) | High yield and selectivity, recyclable catalyst, reduced waste | Newer technology, potential for catalyst deactivation |

Catalytic Nitration with Solid Acid Catalysts for this compound

The use of solid acid catalysts represents a significant advancement in the synthesis of this compound, offering a more environmentally benign alternative to traditional methods. These catalysts provide active sites for the nitration reaction to occur, facilitating the conversion of 1,2-dichlorobenzene to the desired product with high selectivity and yield. Various solid acid systems have been explored for this purpose, each with its own set of optimized reaction conditions and performance characteristics.

The SZT-0.15 solid acid catalyst has emerged as a highly effective catalyst for the synthesis of this compound. researchgate.net Research has demonstrated that this catalyst exhibits high catalytic activity and is easily recyclable, making it a promising candidate for industrial applications. researchgate.net Under optimized conditions, the use of SZT-0.15 can lead to a conversion rate of 1,2-dichlorobenzene exceeding 99%, with a selectivity for mononitration products also greater than 99%. researchgate.net Specifically, the selectivity for this compound can reach over 96%, with a final product yield of 98%. researchgate.netresearchgate.net

The efficiency of the SZT-0.15 catalyst system is highly dependent on the optimization of several key reaction parameters. The dosage of the catalyst, for instance, plays a crucial role. As the amount of SZT-0.15 increases, the number of available acidic active centers on the catalyst surface also increases, leading to a higher chance for reactant molecules to enter the catalyst pores and react. researchgate.net This results in an increased selectivity for this compound and a faster reaction rate. researchgate.net However, beyond a certain point, the increase in selectivity plateaus. Studies have identified that a catalyst dosage of 5% by weight of the raw material provides a balance between high selectivity (around 96%) and cost-effectiveness. researchgate.net

The quantity of nitric acid used also influences the reaction's selectivity. An increase in the amount of nitric acid has been observed to cause a slow decrease in the selectivity for this compound. researchgate.net

| Parameter | Condition | Effect on this compound Synthesis | Citation |

|---|---|---|---|

| SZT-0.15 Catalyst Dosage | 5 wt% of raw material | Maintains selectivity at approximately 96% | researchgate.net |

| Nitric Acid Dosage | Increasing amount | Slowly decreases the selectivity of this compound | researchgate.net |

A significant advantage of the SZT-0.15 catalyst is its reusability. Experimental data has shown that the catalyst can be reused multiple times while maintaining a high conversion rate of the raw material. researchgate.net For instance, the catalyst can be used for up to seven consecutive cycles with the conversion rate of 1,2-dichlorobenzene remaining above 99%. researchgate.net However, with repeated use, a gradual decrease in the selectivity of this compound is observed, dropping to 95.1% after seven uses. researchgate.net This decline in activity is attributed to the potential attachment of by-products to the acidic active sites of the molecular sieve. researchgate.net

After 14 repeated uses, a more significant decrease in both the conversion rate of 1,2-dichlorobenzene and the selectivity for this compound is noted. researchgate.netresearchgate.net Fortunately, the catalytic activity can be restored through a reactivation process, allowing for the extended use of the catalyst. researchgate.netresearchgate.net

| Number of Uses | Conversion Rate of 1,2-dichlorobenzene | Selectivity of this compound | Citation |

|---|---|---|---|

| Up to 7 | >99% | Decreases to 95.1% | researchgate.net |

| 14 | Gradual Decrease | Gradual Decrease | researchgate.netresearchgate.net |

| Post-Reactivation | Restored | Restored | researchgate.netresearchgate.net |

Another promising solid acid catalyst for the nitration of 1,2-dichlorobenzene is a mesoporous titanium dioxide supported sulfated zirconia (SO42-/ZrO2) system. researchgate.net Among various formulations, the SZT-0.15, which falls under this category, has demonstrated superior activity. researchgate.netresearchgate.net The mesoporous structure of the titanium dioxide support provides a large surface area and pore volume, which enhances the accessibility of the active catalytic sites. The sulfated zirconia component imparts strong acidity to the catalyst, which is essential for the nitration reaction.

p-Toluenesulfonic acid has also been successfully employed as a solid acid catalyst for the preparation of this compound. masterorganicchemistry.com In this process, p-toluenesulfonic acid is mixed with an o-dichlorobenzene solution, followed by the dropwise addition of concentrated nitric acid (98%) to initiate the nitration reaction at a controlled temperature. masterorganicchemistry.com This method has been reported to achieve a high product yield of 98% with a purity of over 99.8%. masterorganicchemistry.com A specific molar ratio of p-toluenesulfonic acid, concentrated nitric acid, and o-dichlorobenzene of 1:1.3:1.25 has been found to be effective. masterorganicchemistry.com The reaction is typically carried out at a temperature of 45-50°C for 6-8 hours. masterorganicchemistry.com

SZT-0.15 Catalyst System for this compound Synthesis

Mechanistic Investigations of Catalyzed this compound Synthesis

The catalyzed synthesis of this compound is understood to proceed through an electrophilic aromatic substitution mechanism. The key step in this process is the generation of a potent electrophile, the nitronium ion (NO2+). In the presence of a strong acid catalyst, nitric acid is protonated, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion.

This nitronium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene. This attack results in the formation of a carbocation intermediate, which is a resonance-stabilized species. In the final step of the reaction, a weak base, such as the bisulfate ion (HSO4-) in the case of sulfuric acid catalysis, removes a proton from the carbon atom bearing the nitro group. This deprotonation step restores the aromaticity of the ring and yields the final product, this compound, along with its isomer, 2,3-dichloronitrobenzene.

Chemical Transformations and Derivatives of this compound

The chemical reactivity of this compound is dominated by the nitro group, which can undergo various transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of numerous industrially significant compounds.

Hydrogenation Reactions of this compound

Hydrogenation is a primary method for the transformation of this compound. The key challenge in this process is the selective reduction of the nitro group while preserving the carbon-chlorine bonds, as cleavage of these bonds (hydrodechlorination) leads to undesired byproducts.

The selective hydrogenation of this compound (3,4-DCNB) to 3,4-Dichloroaniline (B118046) (3,4-DCAN) is a reaction of significant industrial importance. The process requires carefully designed catalytic systems to achieve high conversion of the starting material and high selectivity towards the desired aniline (B41778) derivative, minimizing the formation of chloroanilines and aniline through hydrodechlorination.

A range of noble metal catalysts have been investigated for the selective hydrogenation of 3,4-DCNB. Catalysts based on platinum (Pt) and palladium (Pd) supported on carbon (C) are commonly employed. For instance, a Pd/C catalyst has been used to study the effects of various solvents on the reaction's selectivity and activity.

To enhance performance and reduce costs, modifications and alternative catalysts have been developed. Bimetallic catalysts and the use of metal oxide supports have shown promise. For example, an iron-promoted Pt catalyst on activated carbon (Pt–Fe/AC) demonstrated a significant increase in both activity and selectivity to p-chloroaniline, completely suppressing hydrodechlorination at full conversion of p-chloronitrobenzene. rsc.org This improvement is attributed to electronic interactions between the two metals. rsc.org Similarly, a robust Pt/Fe₃O₄ catalyst has been developed for the highly selective hydrogenation of chloronitrobenzenes in the absence of a solvent. rsc.orgnih.gov In one study, this catalyst achieved selectivity of ≥99.4% for the corresponding chloroanilines with complete substrate conversion. rsc.org

Continuous-flow reactor systems have also been developed for the selective hydrogenation of halogenated nitroaromatic compounds. Using a micropacked bed reactor, a yield of 99.8% for 3,4-dichloroaniline was achieved under mild conditions. acs.org Furthermore, copper nanoparticles supported on Celite have been utilized for transfer hydrogenation, offering an efficient and environmentally friendly method that avoids hydrogen gas and precious metals. acs.org

| Catalyst System | Support | Key Features | Selectivity to 3,4-DCAN | Source(s) |

|---|---|---|---|---|

| Pd | Carbon (C) | Widely used, performance is solvent-dependent. | Variable | scientific.net |

| Pt | Carbon (C) | Performance is influenced by support dimensions and electronic properties. | High | dntb.gov.uamdpi.com |

| Pt-Fe | Activated Carbon (AC) | Fe promotion enhances activity and selectivity. | High | rsc.org |

| Pt | Fe₃O₄ | Robust catalyst, effective in solvent-free conditions. | ≥99.4% | rsc.orgnih.gov |

| Cu Nanoparticles | Celite | Used for transfer hydrogenation, avoids H₂ gas. | >99% conversion | acs.org |

The catalytic performance of supported metal catalysts is significantly dependent on the particle size of the metal and its electronic properties. mdpi.com Research has shown that smaller, electron-deficient platinum particles are more favorable for the hydrogenation of 3,4-DCNB to 3,4-DCAN. dntb.gov.uamdpi.com

The interaction between the metal nanoparticles and the support material can alter the electronic state of the metal. For example, in Fe-promoted Pt/AC catalysts, X-ray photoelectron spectroscopy (XPS) analysis revealed an electron transfer from the Pt nanoparticles to the iron oxide species. rsc.org This results in an electron-deficient state for the platinum, which is believed to be responsible for the improved catalytic performance and the suppression of undesired hydrodechlorination reactions. rsc.org Similarly, studies on zirconium/zeolite supported platinum catalysts have shown that electron transfer from Pt to ZrO₂ can significantly enhance the performance of p-chloronitrobenzene hydrogenation by modulating the electronic and surface structure of the catalyst. rsc.org

The dimensionality of the carbon support material plays a significant role in determining the particle size and electronic properties of the supported metal catalyst, which in turn affects its catalytic performance. dntb.gov.uamdpi.com A study comparing platinum catalysts supported on carbon materials of different dimensions—one-dimensional (1D) carbon nanotubes (CNTs), two-dimensional (2D) graphene (GF), and three-dimensional (3D) activated carbon (AC)—found that the support's dimension had a profound impact. dntb.gov.uamdpi.com

The Pt/CNT catalyst, representing a 1D support, exhibited the highest conversion of 3,4-DCNB under mild reaction conditions. dntb.gov.uamdpi.com This superior performance was followed by the 2D Pt/GF catalyst. dntb.gov.uamdpi.com Characterization techniques revealed that the dimensionality of the carbon support significantly influences the geometric and electronic structure of the Pt catalysts. mdpi.com Specifically, Pt supported on CNTs resulted in smaller particle sizes and a higher degree of electron deficiency compared to those supported on GF and AC. mdpi.com

The dimensions of the carbon support affect not only the dispersion of the metal nanoparticles but also their adsorption and activation capacity. dntb.gov.uamdpi.com Dynamic tests and in-situ DRIFTS studies of 3,4-DCNB indicated that Pt loaded on CNT and GF are superior to Pt on AC in this regard. dntb.gov.uamdpi.com These findings suggest that lower-dimensional carbon supports can be more effective in creating smaller, electron-deficient metal particles that are highly active and selective for the hydrogenation of 3,4-DCNB. dntb.gov.uamdpi.com

| Carbon Support | Dimension | Average Pt Particle Size (nm) | Key Performance Outcome | Source(s) |

|---|---|---|---|---|

| Carbon Nanotube (CNT) | 1D | 2.8 - 3.5 | Best conversion of 3,4-DCNB. | dntb.gov.uamdpi.com |

| Graphene (GF) | 2D | 4.6 | Good conversion, second to CNTs. | dntb.gov.uamdpi.com |

| Activated Carbon (AC) | 3D | 12.4 | Lower performance compared to 1D and 2D supports. | dntb.gov.uamdpi.com |

The choice of solvent can significantly influence the rate and selectivity of the catalytic hydrogenation of this compound. A study investigating the effect of solvent polarity over a Pd/C catalyst categorized solvents into three types: aprotic apolar, protic, and aprotic polar. scientific.net

The results indicated that increasing solvent polarity leads to an apparent increase in the hydrogenation rate. scientific.net This enhanced rate in polar solvents may be attributed to two factors. Firstly, solvents with high polarity and hydrogen-bond donating capability can interact strongly with the nitro group of 3,4-DCNB, promoting its activation and polarization. scientific.net Secondly, the dissociative chemisorption of aprotic polar solvents on the activated metal surface can increase the amount of reactive chemisorbed hydrogen, thereby boosting the reaction rate. scientific.net

However, an increase in solvent polarity was also found to increase the selectivity towards undesired dehalogenation products, such as 3-chloroaniline (B41212) and 4-chloroaniline. scientific.net This is because a higher concentration of reactive hydrogen on the catalyst surface, beyond what is needed for the reduction of the nitro group, can lead to the cleavage of the C-Cl bonds. scientific.net The development of robust catalysts like Pt/Fe₃O₄ has enabled highly selective hydrogenation to be carried out under solvent-free conditions, which offers environmental and economic advantages by eliminating the need for solvent separation and recycling. nih.gov

Selective Hydrogenation to 3,4-Dichloroaniline

Suppression of Dehalogenation During this compound Hydrogenation

The catalytic hydrogenation of halogenated nitroaromatics like this compound to their corresponding anilines is a critical industrial process. However, a significant challenge in this synthesis is the concurrent hydrodehalogenation, an undesired side reaction where the carbon-halogen bonds are cleaved, leading to the formation of less halogenated or non-halogenated byproducts. This reduces the yield and purity of the target product, 3,4-dichloroaniline. Research has focused on several methodologies to suppress this dehalogenation reaction.

One effective approach is the modification of the reaction medium. Conducting the hydrogenation in the presence of an acidic catalytic medium has been shown to inhibit the dehalogenation of chlorinated benzenoid nitro compounds. google.com The addition of a small quantity of an acid, such as concentrated hydrochloric acid, phosphoric acid, hydrobromic acid, or glacial acetic acid, to the reaction mixture can suppress the removal of halogen substituents, thereby increasing the yield and purity of the desired haloaniline. google.com

Another strategy involves the use of specific chemical inhibitors. A patented inhibitor formulation, composed of sodium phosphite (B83602) and ethanolamine, has demonstrated a strong inhibitory effect on dehalogenation during the reduction of chlorinated nitro-aromatics. google.com The application of this inhibitor in the hydrogenation of this compound over a Raney nickel catalyst resulted in a high yield of 3,4-dichloroaniline with minimal formation of the dehalogenated byproduct, aniline. google.com

The choice of catalyst is also a crucial factor. Noble metal catalysts, such as palladium-on-charcoal, are known to promote significant dehalogenation alongside the reduction of the nitro group. google.com In contrast, nickel-based catalysts, like Raney nickel, have been successfully used to reduce compounds such as 2,5-dichloronitrobenzene and 4-chloronitrobenzene with excellent yield and quality, showing no evidence of significant dehydrohalogenation. google.com

Table 1: Effect of Dehalogenation Inhibitor on this compound Hydrogenation

| Parameter | Value |

|---|---|

| Substrate | This compound (60g) |

| Solvent | Methanol (100ml) |

| Catalyst | Raney Nickel (2.2g) |

| Inhibitor | Sodium Phosphite & Ethanolamine mixture (0.36g) |

| Temperature | 70-75 °C |

| Pressure | 0.8-1.0 MPa |

| Product Content (3,4-Dichloroaniline) | 99.2% |

| Byproduct Content (Aniline) | 0.6% |

Data sourced from patent CN103242168A google.com

Formation of Undesired Side Products in Hydrogenation (e.g., Nitroso, Hydroxylamine (B1172632), Azoxy, Azo, Hydrazo Derivatives)

The catalytic hydrogenation of an aromatic nitro compound such as this compound to its corresponding amine proceeds through a series of intermediate species. The reaction pathway involves the sequential reduction of the nitro group. If the reaction is incomplete or if reaction conditions are not carefully controlled, these intermediates can accumulate or react with each other, leading to the formation of various undesired side products.

The principal intermediates in the reduction of a nitro group (Ar-NO₂) are the corresponding nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) derivatives. The formation of 3,4-dichlorophenylhydroxylamine as an intermediate in the hydrogenation of this compound is well-documented. This particular intermediate is known to be thermally unstable, and its decomposition was identified as the cause of a violent explosion during a plant-scale production of 3,4-dichloroaniline. nih.gov

These reactive intermediates can undergo condensation reactions to form larger dimeric impurities, especially under certain pH and temperature conditions.

Azoxy Derivatives : The condensation of a nitroso intermediate (3,4-dichloronitrosobenzene) with a hydroxylamine intermediate (3,4-dichlorophenylhydroxylamine) results in the formation of an azoxy compound (3,3',4,4'-tetrachloroazoxybenzene). nih.gov

Azo and Hydrazo Derivatives : The azoxy derivative can be further reduced under hydrogenation conditions to form the corresponding azo compound (3,3',4,4'-tetrachloroazobenzene). Subsequent reduction of the azo derivative yields the hydrazo derivative (3,3',4,4'-tetrachlorohydrazobenzene).

The presence of these side products—nitroso, hydroxylamine, azoxy, azo, and hydrazo derivatives—complicates the purification of the final product and can impact its quality and stability. Therefore, optimizing reaction conditions to ensure the complete reduction to the desired amine and minimize the formation and accumulation of these intermediates is essential for an efficient and safe industrial process.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dichloroaniline |

| Hydrochloric acid |

| Phosphoric acid |

| Hydrobromic acid |

| Glacial acetic acid |

| Sodium phosphite |

| Ethanolamine |

| Aniline |

| 2,5-Dichloronitrobenzene |

| 4-Chloronitrobenzene |

| 3,4-Dichlorophenylhydroxylamine |

| 3,4-Dichloronitrosobenzene |

| 3,3',4,4'-Tetrachloroazoxybenzene |

| 3,3',4,4'-Tetrachloroazobenzene |

Environmental Fate and Degradation of 3,4 Dichloronitrobenzene

Environmental Distribution and Persistence of 3,4-Dichloronitrobenzene

This compound (3,4-DCNB) is an environmental pollutant primarily released through waste streams associated with its production and use as an intermediate in the manufacturing of agricultural products and dyes. bohrium.comnih.gov Its distribution in the environment is governed by its physicochemical properties. With a vapor pressure of 1.03 x 10⁻² mm Hg at 25°C, 3,4-DCNB can exist solely as a vapor in the atmosphere. nih.gov If released to the air, it is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, although this process is slow, with an estimated half-life of 320 days. nih.gov

When released into water, 3,4-DCNB is expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is considered an important fate process, with estimated half-lives of 6 days for a model river and 51 days for a model lake. nih.gov In soil, 3,4-DCNB is anticipated to have moderate mobility. nih.gov While it is not readily biodegradable under certain aerobic conditions, it has been shown to biodegrade under others, particularly with adapted microorganisms. nih.govnih.gov For instance, under anaerobic conditions in river sediment, a half-life of just 2.4 days has been reported. nih.gov The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. nih.gov

| Environmental Compartment/Process | Finding | Estimated Half-Life |

|---|---|---|

| Atmosphere | Exists as a vapor and degrades via reaction with hydroxyl radicals. nih.gov | 320 days nih.gov |

| Water (Volatilization) | Expected to volatilize from water surfaces. nih.gov | 6 days (model river), 51 days (model lake) nih.gov |

| Soil | Expected to have moderate mobility. nih.gov | Data not specified |

| Biodegradation | Not readily biodegradable in some aerobic conditions, but degradation occurs with adapted microbes and in anaerobic conditions. nih.govnih.gov | 2.4 days (anaerobic, river sediment) nih.gov |

Biodegradation Pathways of this compound

The resistance of halogenated nitroaromatic compounds like 3,4-DCNB to biodegradation is due to the stability of the benzene (B151609) ring and the electronic effects of the chlorine and nitro groups. sjtu.edu.cn However, certain microorganisms have evolved pathways to utilize these compounds as a sole source of carbon, nitrogen, and energy. bohrium.com The aerobic biodegradation of 3,4-DCNB has been notably demonstrated in specific bacterial strains, which typically initiate the degradation through an oxidative attack that removes the nitro group. nih.govresearchgate.net

Aerobic Biodegradation Mechanisms of this compound

Aerobic degradation of 3,4-DCNB is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govresearchgate.net This initial step is crucial as it destabilizes the stable aromatic structure and prepares the molecule for subsequent ring cleavage and entry into central metabolic pathways. unesp.br

Role of Diaphorobacter sp. Strain JS3050 in this compound Degradation

Diaphorobacter sp. strain JS3050 is a bacterium capable of utilizing 3,4-DCNB as its exclusive source of carbon, nitrogen, and energy. bohrium.com This strain was isolated from a site contaminated with dichloronitrobenzenes. nih.govresearchgate.net During its growth on 3,4-DCNB, it stoichiometrically releases nitrite, which indicates that the degradation is initiated by the oxidative removal of the nitro group. sjtu.edu.cn The complete genome of strain JS3050 has been sequenced, revealing the genetic basis for its unique metabolic capabilities. bohrium.com The genes responsible for the catabolic pathway are located on both the chromosome and a plasmid, suggesting a recent evolution and assembly of this degradation pathway. bohrium.comsjtu.edu.cn

Enzymatic Denitration by Nitroarene Dioxygenase (DcnAaAbAcAd) in this compound Degradation

The initial and pivotal step in the degradation of 3,4-DCNB by Diaphorobacter sp. JS3050 is catalyzed by a three-component nitroarene dioxygenase, designated DcnAaAbAcAd. bohrium.comsjtu.edu.cn This enzyme is encoded on the chromosome of the bacterium. sjtu.edu.cn The DcnAaAbAcAd enzyme system attacks the 3,4-DCNB molecule, adding two hydroxyl groups to the aromatic ring and releasing the nitro group as nitrite. sjtu.edu.cn This type of enzymatic action is characteristic of Rieske non-heme iron oxygenases, which are often involved in the breakdown of nitroaromatic compounds. nih.gov

Formation of 4,5-Dichlorocatechol (B118185) as an Intermediate in this compound Degradation

The action of the nitroarene dioxygenase (DcnAaAbAcAd) on 3,4-DCNB is highly regiospecific. sjtu.edu.cn The enzyme specifically hydroxylates the C1 and C6 positions of the benzene ring, resulting in the stoichiometric conversion of 3,4-DCNB into 4,5-dichlorocatechol. bohrium.comsjtu.edu.cn This specific outcome is crucial for the subsequent steps of the degradation pathway, as it avoids the formation of other potential intermediates, such as 3,4-dichlorocatechol (B1202523), which could lead to toxic dead-end products. sjtu.edu.cn The formation of 4,5-dichlorocatechol as the sole product of this initial reaction has been confirmed through heterologous expression of the dcnAaAbAcAd genes and analysis of the resulting product. sjtu.edu.cn

| Enzyme | Gene(s) | Location | Function | Substrate | Product |

|---|---|---|---|---|---|

| Nitroarene Dioxygenase | dcnAaAbAcAd sjtu.edu.cn | Chromosome sjtu.edu.cn | Initial oxidative denitration sjtu.edu.cn | This compound sjtu.edu.cn | 4,5-Dichlorocatechol sjtu.edu.cn |

| Chlorocatechol 1,2-Dioxygenase | dcnC sjtu.edu.cn | Plasmid (pDCNB) sjtu.edu.cn | Aromatic ring cleavage (ortho) sjtu.edu.cn | 4,5-Dichlorocatechol sjtu.edu.cn | 3,4-Dichloro-cis,cis-muconate sjtu.edu.cnresearchgate.net |

Subsequent Transformation to β-Ketoadipic Acid (DcnDEF) in this compound Degradation

The aerobic biodegradation of this compound (3,4-DCNB) by microorganisms such as Diaphorobacter sp. strain JS3050 involves a multi-step enzymatic pathway that channels the compound into central metabolism. Following the initial dioxygenase attack and subsequent ring cleavage of the resulting 4,5-dichlorocatechol, the pathway proceeds through a series of reactions encoded by the dcnDEF gene cluster to ultimately yield β-Ketoadipic Acid. researchgate.net

The key steps in this terminal pathway are as follows:

The ring-cleavage product, 3,4-dichloromuconate, is the substrate for the enzymes encoded by the dcnDEF gene cluster. sjtu.edu.cn

These enzymes are responsible for the subsequent transformation of 3,4-dichloromuconate. researchgate.netsjtu.edu.cn

The final product of this sequence of reactions is β-Ketoadipic Acid, a compound that can readily enter the tricarboxylic acid (TCA) cycle, thus completing the mineralization of the aromatic ring and allowing the organism to utilize the original pollutant as a source of carbon and energy. sjtu.edu.cn

Genetic and Genomic Basis of this compound Catabolism (Plasmid and Chromosomal Gene Locations)

The genetic architecture for the catabolism of 3,4-DCNB in Diaphorobacter sp. strain JS3050 reveals a compelling story of modular evolution, with essential genes distributed between the chromosome and a plasmid. sjtu.edu.cn The complete genome of strain JS3050 consists of a 3,983,118 base pair circular chromosome and a 49,405 base pair plasmid, designated pDCNB. sjtu.edu.cn

The catabolic genes are organized as follows:

Chromosome-Encoded Genes : The genes for the initial oxidative attack, encoding the three-component nitroarene dioxygenase (DcnAaAbAcAd), are located on the chromosome. researchgate.netsjtu.edu.cn Additionally, the genes encoding the enzymes for the lower pathway that converts 3,4-dichloromuconate to β-ketoadipic acid (dcnDEF) are also found on the chromosome. researchgate.netsjtu.edu.cn

Plasmid-Borne Genes : The crucial intermediate step, the ring-cleavage of 4,5-dichlorocatechol to form 3,4-dichloromuconate, is catalyzed by a chlorocatechol 1,2-dioxygenase (DcnC). The gene encoding this enzyme is located on the plasmid pDCNB. researchgate.netsjtu.edu.cn

This physical separation of genes responsible for a single catabolic pathway is significant, suggesting a recent assembly from different genetic sources. sjtu.edu.cn

| Gene Cluster | Function | Genetic Location | Encoded Enzymes |

|---|---|---|---|

| dcnAaAbAcAd | Initial dioxygenation of 3,4-DCNB | Chromosome | Three-component nitroarene dioxygenase |

| dcnC | Ring-cleavage of 4,5-dichlorocatechol | Plasmid (pDCNB) | Chlorocatechol 1,2-dioxygenase |

| dcnDEF | Transformation of 3,4-dichloromuconate | Chromosome | Enzymes for lower pathway to β-Ketoadipic Acid |

Evolutionary Implications of this compound Degradation Pathways

The degradation pathway for 3,4-DCNB in Diaphorobacter sp. JS3050 serves as a model for understanding the rapid evolution of microbial catabolic capabilities in response to the introduction of novel xenobiotic compounds into the environment. sjtu.edu.cnnih.gov The genetic arrangement, with essential pathway genes located on both the chromosome and a plasmid, strongly suggests a "patchwork" assembly. researchgate.netsjtu.edu.cn This indicates that the complete functional pathway was likely brought together through horizontal gene transfer events, a common mechanism for bacterial adaptation. sjtu.edu.cnnih.gov

The presence of transposases and integrases within the dcnDEF gene cluster provides further evidence for the role of mobile genetic elements in the pathway's evolution. sjtu.edu.cn It is hypothesized that bacteria recruit and modify existing enzymes, originally evolved for the degradation of natural aromatic compounds, to gain the ability to break down synthetic chemicals. nih.govnih.gov The sophisticated regiospecificity of the initial DcnAaAbAcAd dioxygenase, which produces 4,5-dichlorocatechol, is a notable evolutionary refinement that prevents the formation of toxic intermediates that could arise from other potential reactions. sjtu.edu.cn The study of such pathways provides critical insight into the microbial adaptive evolution driven by environmental pollution from xenobiotics. sjtu.edu.cn

Comparative Studies with Other Dichloronitrobenzene Isomers' Biodegradation (e.g., 2,3-Dichloronitrobenzene)

Comparative analysis of the biodegradation of 3,4-DCNB and its isomer, 2,3-Dichloronitrobenzene (B165493) (2,3-DCNB), reveals distinct and separately evolved catabolic pathways, even within bacteria isolated from the same contaminated site. nih.govnih.gov While Diaphorobacter sp. strain JS3050 degrades 3,4-DCNB, a different strain, Diaphorobacter sp. JS3051, utilizes 2,3-DCNB as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.netasm.org

The initial enzymatic attack on each isomer is catalyzed by a different, though related, Nag-like dioxygenase system. nih.govasm.org

In strain JS3050, the DcnAaAbAcAd dioxygenase converts 3,4-DCNB specifically to 4,5-dichlorocatechol (4,5-DCC). sjtu.edu.cnnih.gov

In strain JS3051, the DcbAaAbAcAd dioxygenase system converts 2,3-DCNB to 3,4-dichlorocatechol (3,4-DCC). nih.govnih.govasm.org

This difference in the initial intermediate dictates the nature of the subsequent "lower" pathway enzymes required for complete mineralization. nih.gov Genetic, biochemical, and structural analyses indicate that the dioxygenases responsible for degrading these two isomers have different recent evolutionary origins. nih.govnih.gov The 2,3-DCNB dioxygenase from strain JS3051 is more closely related to the 2-nitrotoluene (B74249) dioxygenase from Acidovorax sp. strain JS42 than it is to the 3,4-DCNB dioxygenase from its sister strain, JS3050. nih.govnih.govasm.org This highlights how distinct evolutionary trajectories can lead to the development of specific pathways for closely related chemical pollutants within the same microbial community. nih.gov

| Feature | This compound Degradation | 2,3-Dichloronitrobenzene Degradation |

|---|---|---|

| Bacterial Strain | Diaphorobacter sp. JS3050 | Diaphorobacter sp. JS3051 |

| Initial Dioxygenase System | DcnAaAbAcAd | DcbAaAbAcAd |

| Initial Intermediate | 4,5-Dichlorocatechol (4,5-DCC) | 3,4-Dichlorocatechol (3,4-DCC) |

| Evolutionary Origin of Dioxygenase | Distinct evolutionary path | More closely related to 2-nitrotoluene dioxygenase |

Anaerobic Biodegradation of this compound (Limited Information)

Information specifically detailing the anaerobic biodegradation of this compound is limited in the scientific literature. While anaerobic degradation pathways for other chlorinated aromatic compounds have been documented, often involving processes like reductive dechlorination where a chlorine atom is removed and replaced by a hydrogen atom, specific studies focusing on 3,4-DCNB are not prevalent. microbe.com For instance, reductive dechlorination of higher chlorinated benzenes by halorespiring bacteria is a known process under anaerobic conditions. microbe.com However, dichlorobenzene isomers are generally considered more recalcitrant under these conditions. microbe.com Further research is required to determine the potential for and mechanisms of anaerobic biodegradation of 3,4-DCNB.

Physicochemical Degradation of this compound

Photocatalytic Degradation of this compound

Photocatalytic degradation represents a promising physicochemical method for the removal of 3,4-DCNB from aqueous environments. This advanced oxidation process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive oxidative species that can break down the pollutant.

Studies have shown that 3,4-DCNB in aqueous suspensions of TiO₂ particles can be effectively degraded under UV light irradiation (e.g., wavelengths of 350-400 nm). The degradation process is driven by the formation of powerful oxidizing agents, primarily hydroxyl radicals (•OH). These radicals attack the aromatic ring, leading to the displacement of the chlorine and nitro groups and eventual mineralization of the compound. nih.gov

The efficiency of photocatalytic degradation can be influenced by several factors:

Presence of Oxidizing Agents : The addition of oxidizing agents like ammonium (B1175870) persulfate can increase the rate of degradation by promoting the formation of more oxidative radical species.

pH of the Solution : The pH of the aqueous medium can affect the surface charge of the catalyst and the speciation of the pollutant, thereby influencing the degradation rate.

Initial Pollutant Concentration : The rate of degradation is also dependent on the initial concentration of 3,4-DCNB.

This method provides an effective pathway for the complete destruction of 3,4-DCNB, converting it into less harmful inorganic products. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Titanium Dioxide (TiO₂) | |

| Irradiation Source | UV light (e.g., 350-400 nm) | |

| Primary Reactive Species | Hydroxyl radicals (•OH) | |

| Influencing Factors | pH, initial concentration, presence of other oxidizing agents |

Stability in Water (e.g., pH conditions)

Toxicological and Ecotoxicological Research on 3,4 Dichloronitrobenzene

Mechanisms of Toxicity of 3,4-Dichloronitrobenzene

The toxicity of this compound (3,4-DCNB) is underpinned by a series of complex molecular and cellular interactions. Research into its mechanisms of toxicity has highlighted the compound's ability to interact with specific molecular targets, form damaging adducts with essential macromolecules, generate reactive free radicals, and undergo metabolic activation to more toxic intermediates.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The metabolic pathways of 3,4-DCNB involve direct interactions with key enzymes. Glutathione (B108866) S-transferases (GSTs) are a family of enzymes crucial for the detoxification of xenobiotics. nih.gov These enzymes facilitate the conjugation of electrophilic compounds with glutathione, rendering them more water-soluble and easier to excrete. Studies have shown that 3,4-DCNB can act as a substrate for these enzymes. For instance, research has identified enzymes in the rat liver that catalyze the conjugation of glutathione with this compound, a process that involves the displacement of the nitro group. This interaction is a critical step in the detoxification and metabolic processing of the compound.

Electrophilic Adduct Formation with Proteins and DNA

Electrophilic compounds, or their reactive metabolites, can form covalent bonds, known as adducts, with nucleophilic sites on biological macromolecules like proteins and DNA. taylorandfrancis.comwikipedia.org This process is considered a key initiating event in the toxicity and carcinogenicity of many chemicals. taylorandfrancis.com The formation of DNA adducts can lead to mutations and genomic instability if not properly repaired, while protein adducts can impair or alter protein function, leading to cellular dysfunction. nih.gov

The metabolic activation of xenobiotics is often a prerequisite for adduct formation. nih.gov While specific studies detailing the complete adduct profile of 3,4-DCNB were not the focus of this review, its chemical structure and the nature of its metabolites suggest a potential for such interactions. The generation of reactive intermediates during the metabolism of nitroaromatic compounds is a well-established mechanism that can lead to the formation of adducts with critical cellular targets. semanticscholar.org

Role of Free Radicals in this compound-Induced Toxicity

A significant component of 3,4-DCNB's toxicity mechanism involves the generation of free radicals and the subsequent induction of oxidative stress. researchgate.net Free radicals are highly reactive molecules that can damage cellular components, including lipids, proteins, and nucleic acids. nih.govnih.gov

Research using isolated renal cortical cells (IRCC) from male Fischer 344 rats has provided direct evidence for the involvement of free radicals in 3,4-DCNB-induced nephrotoxicity. researchgate.net In these studies, pretreating the cells with various antioxidants prior to exposure to 3,4-DCNB was shown to reduce cellular toxicity, which was measured by lactate (B86563) dehydrogenase (LDH) release. researchgate.net The ability of antioxidants like glutathione, α-tocopherol, and ascorbate (B8700270) to mitigate the toxic effects strongly suggests that free radicals play a participatory role in the mechanism of 3,4-DCNB-induced cellular damage. researchgate.net

| Pretreatment Agent | Agent Type | Observed Effect on 3,4-DCNB Toxicity | Reference |

|---|---|---|---|

| Glutathione | Antioxidant | Reduced Toxicity | researchgate.net |

| α-Tocopherol | Antioxidant | Reduced Toxicity | researchgate.net |

| Ascorbate | Antioxidant | Reduced Toxicity | researchgate.net |

Involvement of Metabolites in this compound Toxicity

The toxicity of 3,4-DCNB is not solely due to the parent compound but is also significantly mediated by its metabolites. The process of metabolic activation, often carried out by enzyme systems such as the cytochrome P450 (CYP) family, can convert a less toxic parent compound into more reactive and toxic intermediates. youtube.com

Evidence for the role of metabolites in 3,4-DCNB toxicity comes from in vitro studies on isolated rat renal cortical cells. researchgate.net In these experiments, the cells were pretreated with inhibitors of cytochrome P450 enzymes before being exposed to 3,4-DCNB. The pretreatment with P450 inhibitors, such as piperonyl butoxide and metyrapone, led to an attenuation of 3,4-DCNB-induced toxicity. researchgate.net This finding indicates that the metabolic conversion of 3,4-DCNB by these enzymes is a critical step in its mechanism of toxicity, leading to the formation of nephrotoxic metabolites. researchgate.net

| Pretreatment Agent | Agent Type | Observed Effect on 3,4-DCNB Toxicity | Reference |

|---|---|---|---|

| Piperonyl Butoxide | Cytochrome P450 Inhibitor | Attenuated Toxicity | researchgate.net |

| Metyrapone | Cytochrome P450 Inhibitor | Attenuated Toxicity | researchgate.net |

Cellular and Organ-Specific Toxicity of this compound

Research has identified the kidney as a primary target organ for toxicity induced by chloronitrobenzene compounds, including 3,4-DCNB. nih.govpwvas.org In vitro models have been instrumental in elucidating the direct nephrotoxic effects of this compound and comparing its potency to other related chemicals. uu.nl

Nephrotoxicity in in vitro Models (e.g., Isolated Rat Renal Cortical Cells)

Studies utilizing in vitro kidney models, such as renal cortical slices and isolated renal cortical cells from Fischer 344 rats, have consistently demonstrated the nephrotoxic potential of 3,4-DCNB. researchgate.netnih.gov These models allow for the direct assessment of a chemical's effect on kidney cells, independent of systemic physiological factors. nih.gov

One study systematically compared the nephrotoxic potential of nitrobenzene (B124822) and ten different chlorinated nitrobenzene derivatives using rat renal cortical slices. nih.gov Cellular function and cytotoxicity were assessed by measuring the tissue's capacity for pyruvate-stimulated gluconeogenesis and the release of lactate dehydrogenase (LDH), respectively. nih.gov The results established a clear hierarchy of toxicity, with the nephrotoxic potential increasing with the number of chlorine substitutions. nih.gov Among the dichloronitrobenzene isomers tested, this compound was identified as one of the most potent nephrotoxicants. nih.gov

Further research using isolated renal cortical cells (IRCC) corroborated these findings. researchgate.net Exposure of IRCC to 3,4-DCNB at concentrations of 0.25 mM or higher induced nephrotoxicity, as evidenced by increased LDH release, in as little as 30 minutes. researchgate.net This rapid onset of cytotoxicity highlights the direct and potent effect of the compound on renal cells.

| In Vitro Model | Toxicity Endpoints Measured | Key Findings | Reference |

|---|---|---|---|

| Renal Cortical Slices (Fischer 344 Rat) | Pyruvate-stimulated gluconeogenesis, Lactate Dehydrogenase (LDH) release | 3,4-DCNB was one of the most potent nephrotoxicants among mono- and dichloronitrobenzenes. Toxicity increased with the number of chloro groups. | nih.gov |

| Isolated Renal Cortical Cells (IRCC) (Fischer 344 Rat) | Lactate Dehydrogenase (LDH) release | Nephrotoxicity was induced at concentrations ≥ 0.25 mM within 30 minutes. | researchgate.net |

Skin Sensitization and Allergic Reactions Associated with this compound Exposure

Historically, this compound (3,4-DCNB) was often considered a non-allergenic compound, particularly when compared to the potent sensitizing capabilities of its close chemical relative, dinitrochlorobenzene (DNCB). nih.govresearchgate.net This perception led to its use as a negative control in some studies of skin sensitization. nih.gov However, more recent and rigorous investigations have challenged this classification, providing evidence that 3,4-DCNB is not entirely inert regarding its potential to cause contact allergies. nih.govresearchgate.net